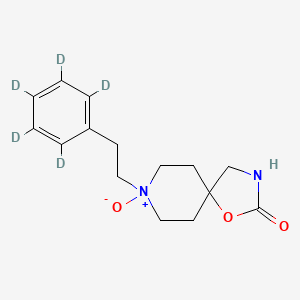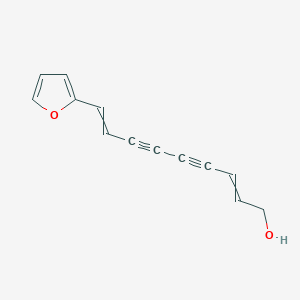
(R)-2-(Tetrahydropyranyloxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of the hydroxyl group of ®-2-hydroxypropionic acid (lactic acid) with a tetrahydropyranyl group. This can be achieved through the reaction of ®-2-hydroxypropionic acid with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl ether.
Industrial Production Methods
While specific industrial production methods for ®-2-(Tetrahydropyranyloxy)propionic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the removal of the tetrahydropyranyl group, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2-(Tetrahydropyranyloxy)propionic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Biology: The compound can be used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other functional sites. The protecting group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methoxymethoxy)propionic acid: Similar in structure but with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
®-2-(Benzyloxy)propionic acid: Features a benzyloxy protecting group, offering different reactivity and stability profiles.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to the stability and ease of removal of the tetrahydropyranyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2R)-2-(oxan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
InChI Key |
CEFRORNCZFPJCT-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1CCCCO1 |
Canonical SMILES |
CC(C(=O)O)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



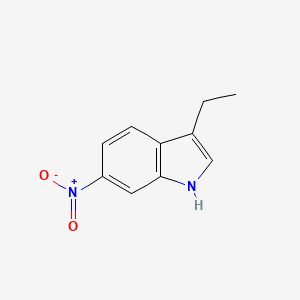
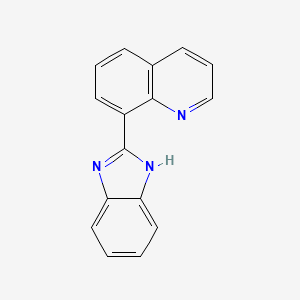
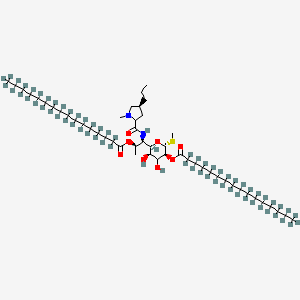
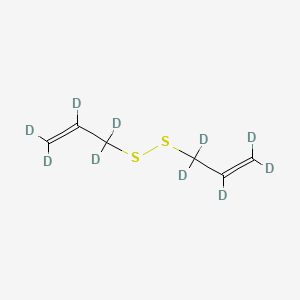
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
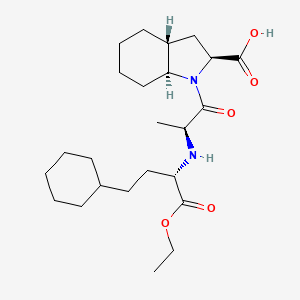
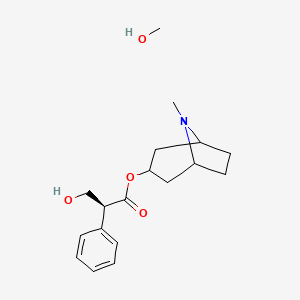
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

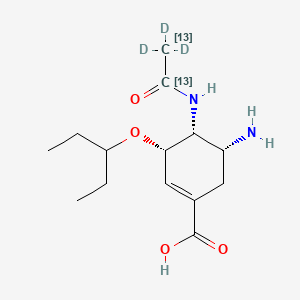
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
